molecular formula C26H25NO3 B13898109 Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-

Cat. No.: B13898109
M. Wt: 399.5 g/mol
InChI Key: FCQZYAJFAUTKRU-UHFFFAOYSA-N
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Description

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pentanamide backbone with multiple functional groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- typically involves an amidation reaction between isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction conditions are optimized to ensure high purity and yield of the product .

Industrial Production Methods

In industrial settings, the synthesis is often performed using continuous flow synthesis technology. This method allows for efficient production with a high yield of 94% within a residence time of 15 minutes. The process is designed to be green and environmentally friendly, avoiding the use of low-boiling-point volatile toxic organic solvents .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- include:

Uniqueness

What sets Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- apart is its specific functional groups and structural configuration, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)

InChI Key

FCQZYAJFAUTKRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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